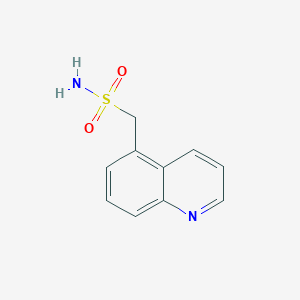

(Quinolin-5-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-5-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIXRBGWTVLLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Quinolin 5 Yl Methanesulfonamide and Analogues

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass (isobars).

In the analysis of quinoline (B57606) sulfonamide derivatives, HRMS is used to verify the successful synthesis of the target molecule by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed chemical formula. For instance, in the characterization of a complex N-(quinolin-8-yl) amide analogue, HRMS provided a measured [M+H]⁺ ion at m/z 257.1293, which was in close agreement with the calculated value of 257.1290 for the formula C₁₅H₁₇N₂O₂⁺. nih.gov This level of accuracy provides high confidence in the assigned molecular formula. Similarly, the structure of various quinoline-8-sulfonamido-1,2,3-triazoles has been confirmed using HRMS techniques. mdpi.com

| Compound | Formula | Ion Type | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|---|

| (E/Z)-N-(quinolin-8-yl)but-2-enamide | C₁₅H₁₇N₂O₂ | [M+H]⁺ | 257.1290 | 257.1293 | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR provides fundamental structural information. ¹H NMR spectroscopy identifies the chemical environment and number of different types of protons in a molecule. For quinoline sulfonamide derivatives, the aromatic protons of the quinoline ring typically appear in the downfield region of the spectrum (δ 7.0–9.0 ppm). A key diagnostic signal is the proton on the sulfonamide nitrogen (-SO₂NH-), which is often observed as a singlet at a very downfield chemical shift, for example, around δ 10.20 ppm in one study, confirming the presence of the sulfonamide linkage. nih.gov The disappearance of this signal upon complexation with a metal ion serves as strong evidence of ligand binding. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In quinoline sulfonamide analogues, the carbon atoms of the quinoline ring are observed between δ 110–160 ppm. nih.gov Specific carbons, such as the one attached to the sulfonamide nitrogen (e.g., C8 in the quinolin-8-yl isomer), are deshielded and appear at a downfield chemical shift of approximately δ 141 ppm. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Quinoline Aromatic Protons | 7.0 - 9.0 | nih.gov |

| ¹H | Sulfonamide N-H | ~10.2 | nih.govnih.gov |

| ¹³C | Quinoline Aromatic Carbons | 110 - 160 | nih.gov |

| ¹³C | Quinoline Carbon (C-S/C-N) | ~141 | nih.gov |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. The structural elucidation of complex quinoline-sulfonamide derivatives is often accomplished using a combination of these techniques. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton connectivity within the quinoline ring system and any alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This allows for the unambiguous assignment of a proton signal to the carbon atom it is bonded to, which is essential for correctly assigning the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for connecting different fragments of the molecule, for example, by showing a correlation from the sulfonamide -NH proton to the carbons of the quinoline ring, or from the methyl protons to the sulfur-adjacent carbon of the methanesulfonamide (B31651) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of the molecule in solution.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the characterization of quinoline sulfonamides, IR spectroscopy provides conclusive evidence for the presence of the key sulfonamide moiety. nih.gov

The most characteristic absorption bands include:

N-H Stretch: A peak corresponding to the stretching vibration of the sulfonamide N-H bond, typically observed in the region of 3300-3400 cm⁻¹. nih.gov

S=O Stretch: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonyl (S=O) group. These are typically found around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. nih.gov

C=N and C=C Stretches: Absorptions from the quinoline ring's aromatic C=C and C=N bonds are found in the 1500-1600 cm⁻¹ region. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonamide (N-H) | Stretch | ~3400 | nih.gov |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1335 | nih.gov |

| Sulfonyl (S=O) | Symmetric Stretch | ~1156 | nih.gov |

| Quinoline Ring (C=C, C=N) | Stretch | 1500 - 1600 | nih.gov |

X-Ray Crystallographic Analysis of (Quinolin-5-yl)methanesulfonamide Derivatives

In one such study of a zinc complex, the analysis showed that the sulfonamide ligand acts as a bidentate ligand, coordinating to the zinc ion through both the quinoline nitrogen and a sulfonamide nitrogen. confer.czresearchgate.net The crystal structure for a related zinc complex was solved in the monoclinic P2₁/n space group. confer.czresearchgate.net Such analyses also reveal details about intermolecular forces that stabilize the crystal packing, such as N-H···N and N-H···O hydrogen bonds, which can form dimers and chains within the crystal lattice. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | confer.czresearchgate.net |

| Space Group | P2₁/n | confer.czresearchgate.net |

| Zn-Nquinoline Bond Length | ~0.204 nm | confer.czresearchgate.net |

| Zn-Nsulfonamide Bond Length | ~0.198 nm | confer.czresearchgate.net |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their final purity.

Preparative Chromatography: Column chromatography is a standard method for purifying synthesized quinoline-sulfonamide hybrids. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a solvent mixture such as methanol (B129727) and dichloromethane, often in a 1:9 ratio, to separate the desired product from unreacted starting materials and byproducts. nih.gov

Analytical Chromatography:

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and preliminary purity checks. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for determining the purity of the final compound. In RP-HPLC studies of quinolinesulfonamides, a C18 column is often used with a mobile phase of acetonitrile (B52724) and water. tandfonline.com The method is also used to determine physicochemical properties like lipophilicity (log P). tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a robust method for purity verification. nih.govresearchgate.net The LC separates the components of the mixture, and the MS provides mass information for each component, confirming the identity of the main peak and helping to identify any impurities. researchgate.net The integration of peak areas in the chromatogram indicates that the target compound represents a high percentage of the total, confirming a high level of purity. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Quinolin 5 Yl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. Studies on quinoline (B57606) derivatives utilize DFT to understand their energetic and spectroscopic characteristics. researchgate.net For instance, benchmarking different DFT methods (like B3LYP, BVP86, and PBEPBE) against various basis sets helps in obtaining highly accurate results that can be correlated with experimental data. researchgate.net Such calculations determine key parameters including bond lengths, total energies, binding energies, and energy gaps. researchgate.net

DFT calculations are also employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov For related quinoline structures, the energy gap has been shown to indicate that charge transfer occurs within the molecule. nih.gov

Furthermore, DFT is used to calculate various quantum-molecular descriptors that shed light on reactivity. arabjchem.org Analysis of properties like the Average Local Ionization Energy (ALIE) and Fukui functions helps to identify the molecular sites most susceptible to electrophilic and nucleophilic attacks. arabjchem.org For example, in quinoline derivatives, these calculations can reveal how substitutions on the quinoline ring alter the electron density and reactivity at different positions. arabjchem.org

Table 1: DFT Calculation Parameters for Quinoline Derivatives

| Parameter | Significance | Typical Methodologies | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | B3LYP functional with various basis sets. | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | DFT calculations. | arabjchem.org |

| Bond Lengths and Angles | Defines the optimized molecular geometry. | B3LYP/6–311 + G(2d). | researchgate.net |

| Vibrational Frequencies | Correlates theoretical spectra with experimental FT-IR and FT-Raman data. | Gaussian software packages. | nih.gov |

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its interaction with biological targets. Studies on quinoline derivatives have shown that molecular flexibility can lead to the formation of multiple conformations. nih.gov This adaptability allows a molecule to better fit into a binding site, which is particularly advantageous for accommodating mutations in target proteins. nih.gov A more flexible molecule can more easily be accommodated at the binding site of a resilient mutant strain. nih.gov The volume and flexibility of the molecule, rather than electronic parameters, were identified as key features for the most active compounds in a series of sulfonylpyrrolidines. nih.gov

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of quinoline-based inhibitors. For example, docking simulations of quinoline-sulfonamide derivatives into the Epidermal Growth Factor Receptor (EGFR) have confirmed stable binding. nih.gov Similarly, docking studies of quinoline-3-carboxamides (B1200007) with DNA Damage Response (DDR) kinases, such as Ataxia-Telangiectasia Mutated (ATM) kinase, have been performed to understand their selectivity. mdpi.com

In another study, docking simulations were used to position quinoline-oxadiazole derivatives into the active site of the telomerase enzyme to determine their probable binding model. researchgate.netnih.gov These simulations help in elucidating structure-activity relationships by correlating the binding affinity and interactions with the observed biological activity. For instance, docking of quinoline derivatives into the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) active site helps to analyze the specific drug-receptor interactions. researchgate.net

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives

| Ligand Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Quinoline-sulfonamide derivatives | EGFR | Confirmed stable binding in the active site. | nih.gov |

| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs | Revealed selectivity towards ATM kinase. | mdpi.com |

| Quinoline-oxadiazole derivatives | Telomerase | Identified probable binding models for potent inhibitors. | researchgate.netnih.gov |

| Tetrahydroquinoline derivatives | Pyruvate (B1213749) Kinase M2 (PKM2) | Identified potential scaffolds for PKM2 activators. | nih.gov |

| Quinoline derivatives | VEGFR-2 | Analyzed drug-receptor interactions to explain activity. | researchgate.net |

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-target complex over time, offering insights into the stability of the interactions predicted by docking. MD simulations have been crucial in evaluating quinoline-based inhibitors. For quinoline-sulfonamide derivatives targeting EGFR, MD simulations confirmed stable binding and showed superior stability metrics compared to the known drug Erlotinib. nih.gov

Simulations of quinoline-3-carboxamide (B1254982) inhibitors with various kinases (ATM, ATR, PI3Kγ, DNA-PKcs, and mTOR) were run for 100 nanoseconds to establish the stability of the interactions. mdpi.com Likewise, MD simulations of 4-aminoquinoline (B48711) derivatives in complex with EGFR and VEGFR-2 helped to identify key amino acid residues (like Met769, Lys721, Asp1046, and Lys868) crucial for dual inhibitory activity. nih.gov These simulations can reveal the flexibility of the complex, the role of water molecules, and the calculation of binding free energies, which are critical for assessing the ligand's affinity.

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been successfully applied to quinoline derivatives. A structure-based pharmacophore model was used in combination with virtual screening to discover novel activators of pyruvate kinase isozyme M2 (PKM2) from a database of tetrahydroquinoline derivatives. nih.gov

For dual inhibitors of EGFR and VEGFR-2, pharmacophore modeling was used to compare new 4-aminoquinoline derivatives with known co-crystallized inhibitors, showing they share the same binding orientation as drugs like vandetanib (B581) and sorafenib. nih.gov In another study on VEGFR-2 inhibitors, a five-point pharmacophore model was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. This model was crucial for building a subsequent QSAR model and understanding the structural requirements for activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinoline Methanesulfonamide (B31651) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For quinoline derivatives targeting VEGFR-2, a statistically significant 3D-QSAR model was developed based on a pharmacophore hypothesis. researchgate.net This model yielded a high correlation coefficient (r² = 0.8621) for the training set of compounds and demonstrated excellent predictive power (q² = 0.6943) for a test set. researchgate.net Such models are invaluable for predicting the activity of newly designed compounds and for elucidating the structure-activity relationships, highlighting which structural modifications are likely to enhance or diminish biological potency. researchgate.net

In Vitro Mechanistic Investigations and Target Identification for Quinolin 5 Yl Methanesulfonamide

Enzyme Inhibition Studies and Kinetic Analysis

The inhibitory potential of (Quinolin-5-yl)methanesulfonamide and its derivatives has been explored against several key enzymes implicated in various diseases. These studies are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

Determination of IC₅₀ and Kᵢ Values

The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are critical parameters for quantifying the potency of an inhibitor. For quinoline-based compounds, these values have been determined against a range of enzymes.

For instance, a series of novel quinoline-sulfonamides were synthesized and evaluated as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs). nih.govrsc.org In this series, specific derivatives demonstrated significant inhibitory activity. For example, compound a5 showed an IC₅₀ value of 0.59 ± 0.04 μM against MAO-A, while compound a12 had an IC₅₀ of 0.47 ± 0.03 μM against MAO-B. nih.gov Against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), compounds a11 and a6 exhibited IC₅₀ values of 0.58 ± 0.05 μM and 1.10 ± 0.77 μM, respectively. nih.gov

In the context of carbonic anhydrase (CA) inhibition, a series of quinoline-based benzenesulfonamides were investigated. nih.gov Notably, para-sulfonamide derivatives 13a-c displayed Kᵢ values of 25.8, 5.5, and 18.6 nM against hCA IX, and 9.8, 13.2, and 8.7 nM against hCA XII, respectively. nih.gov The meta-sulfonamide derivative 11c also showed excellent inhibitory activity against hCA IX with a Kᵢ of 8.4 nM. nih.gov Another study on quinoline (B57606) derivatives as inhibitors of human carbonic anhydrase I and II isoforms (hCA I and II) and acetylcholinesterase (AChE) reported Kᵢ values ranging from 46.04 to 956.82 nM for hCA I, 54.95 to 976.93 nM for hCA II, and 5.51 to 155.22 nM for AChE. nih.gov

Furthermore, quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (B13392206) (MetAP). nih.gov The IC₅₀ values for these compounds against various metal forms of Escherichia coli MetAP highlight their metal-dependent inhibitory potency. nih.gov

It is important to note that the relationship between IC₅₀ and Kᵢ values can provide insights into the mechanism of inhibition. nih.gov For competitive inhibitors, the apparent inhibition constant (Kᵢ app) can be calculated from the IC₅₀ value. nih.gov

Table 1: IC₅₀ and Kᵢ Values of Selected this compound Derivatives against Various Enzymes

| Compound | Target Enzyme | IC₅₀ (μM) | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| a5 | MAO-A | 0.59 ± 0.04 | nih.gov | |

| a12 | MAO-B | 0.47 ± 0.03 | nih.gov | |

| a11 | BChE | 0.58 ± 0.05 | nih.gov | |

| a6 | AChE | 1.10 ± 0.77 | nih.gov | |

| 13a | hCA IX | 25.8 | nih.gov | |

| 13b | hCA IX | 5.5 | nih.gov | |

| 13c | hCA IX | 18.6 | nih.gov | |

| 11c | hCA IX | 8.4 | nih.gov | |

| 13a | hCA XII | 9.8 | nih.gov | |

| 13b | hCA XII | 13.2 | nih.gov | |

| 13c | hCA XII | 8.7 | nih.gov |

Elucidation of Inhibition Mechanism (e.g., Competitive, Non-Competitive)

Understanding the mechanism of inhibition is crucial for optimizing inhibitor design. Studies on quinoline-based inhibitors have revealed various mechanisms, including competitive and non-competitive inhibition.

For instance, in the context of DNA methyltransferase (DNMT) inhibition, SGI-1027, a 4-aminoquinoline (B48711) derivative, and its analogs were found to be competitive inhibitors with respect to the DNA substrate and non-competitive with respect to the S-adenosyl-l-methionine (AdoMet) cofactor. nih.gov This finding was contrary to previous reports that suggested an AdoMet-competitive mechanism. nih.gov The deviation from the Michaelis-Menten model in DNA competition experiments suggested an interaction with DNA. nih.gov

In the case of proteasome inhibition, substituted quinolines have been characterized as having a mixed-type inhibition mechanism. nih.gov Some quinoline derivatives, like 5-amino-8-hydroxyquinoline (5-AHQ), act as non-competitive inhibitors of the human proteasome, potentially binding to an allosteric site. nih.gov

For mechanism-based inhibitors (MBIs), IC₅₀ values are time-dependent, which complicates their characterization. nih.gov A novel method has been developed to directly estimate the inhibition constant (Kᵢ) and the rate of enzyme inactivation (kᵢₙₐ꜀ₜ) from time-dependent IC₅₀ values, which is particularly useful for MBIs. nih.gov

Inhibition Profiling Against Specific Enzyme Classes

The therapeutic potential of this compound and its analogs has been investigated by profiling their inhibitory activity against a variety of enzyme classes.

Monoamine Oxidases (MAOs): Quinoline-sulfonamides have been identified as potent inhibitors of both MAO-A and MAO-B, enzymes that are key targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govrsc.org By inhibiting these enzymes, the levels of neurotransmitters such as dopamine, serotonin, and noradrenaline can be increased. nih.gov Some 5-phenoxy 8-aminoquinoline (B160924) analogs have shown selectivity for MAO-B. nih.gov A series of (sulfamoylphenyl)quinoline-4-carboxylic acids were also synthesized and evaluated, with one compound showing selective MAO-B inhibition with an IC50 value of 13.7 μM. bohrium.com

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. nih.gov Novel quinoline-sulfonamides have demonstrated dual inhibitory activity against both MAOs and ChEs, making them promising multi-target agents. nih.govrsc.org

Carbonic Anhydrases (CAs): Quinoline-based benzenesulfonamides have emerged as effective inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov In particular, they have shown potent and selective inhibition of the cancer-associated isoforms hCA IX and hCA XII. nih.gov Sulfonamides are a well-established class of CA inhibitors. nih.gov

5-Lipoxygenase (5-LOX): Quinoline derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Some of these inhibitors act by binding to the 5-lipoxygenase-activating protein (FLAP). nih.gov

Pyruvate (B1213749) Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key enzyme in cancer metabolism and is considered an attractive therapeutic target. nih.govnih.gov Quinoline-8-sulfonamide derivatives have been designed and evaluated as inhibitors of PKM2, showing potential as anticancer agents. nih.gov While some studies focus on inhibiting PKM2, others explore the use of PKM2 activators, including derivatives of 6-, 7-, and 8-sulfamoylquinoline. researchgate.net

Methionine Aminopeptidase-2 (MetAP2): Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme crucial for protein maturation. nih.gov MetAP2 is a target for the development of drugs for cancer and other diseases. nih.govmdpi.com The inhibition of MetAP by these compounds is often metal-dependent. nih.gov

Ligand-Target Binding Affinity Determination (e.g., K_d values)

The dissociation constant (K_d) is a measure of the binding affinity between a ligand and its target. While direct K_d values for this compound are not extensively reported in the provided context, the related inhibition constant (Kᵢ) is often used as a proxy for binding affinity, especially for competitive inhibitors. nih.gov For example, the Kᵢ values reported for quinoline-based inhibitors against various enzymes, such as carbonic anhydrases and cholinesterases, provide an indication of their binding strength. nih.govnih.gov

Cell-Free Biochemical Assay Development and Application

Cell-free biochemical assays are fundamental tools for studying enzyme kinetics and inhibition. The development and application of such assays have been crucial in the investigation of this compound and its derivatives. For example, in vitro assays using recombinant human MAO-A and MAO-B were employed to determine the inhibitory activity of quinoline-sulfonamides. nih.gov Similarly, cell-free assays were used to evaluate the inhibition of human carbonic anhydrase isoforms. nih.govnih.gov The development of fluorimetric assays has also been instrumental in assessing the drug-drug interaction potential of new chemical entities by studying their time-dependent IC₅₀ values. nih.gov

Proteomic Approaches for Global Protein Interaction Profiling

While specific proteomic studies focusing solely on this compound are not detailed in the provided search results, the broader class of quinoline derivatives has been investigated for their interactions with the proteome. For example, some quinolines have been identified as allosteric modulators of the proteasome, a large protein complex responsible for protein degradation. nih.gov Techniques such as photoaffinity labeling and immunoprecipitation have been used to identify the specific protein targets of quinoline-based inhibitors, such as the 5-lipoxygenase-activating protein (FLAP). nih.gov These approaches are essential for understanding the global effects of a compound on the cellular protein landscape and for identifying potential off-target effects.

No publicly available scientific literature or research data was found regarding the in vitro stability of this compound in biologically relevant buffer systems and serum.

A comprehensive search of scientific databases and literature sources did not yield any studies detailing the stability profile of this compound under the specified in vitro conditions. Consequently, no data on its degradation, half-life, or stability in systems such as phosphate-buffered saline (PBS) or serum could be retrieved.

Therefore, the requested section "5.5. In Vitro Stability Studies in Biologically Relevant Buffer Systems and Serum" cannot be generated with the required detailed research findings and data tables due to the absence of relevant scientific information.

Structure Activity Relationship Sar and Lead Optimization Strategies for Quinoline Methanesulfonamide Derivatives

Rational Design Principles for Modulating Biological Activity and Selectivity

The rational design of quinoline (B57606) methanesulfonamide (B31651) derivatives is a cornerstone of modern drug discovery, aiming to optimize their interaction with biological targets. nih.govbiointerfaceresearch.com This process is guided by a deep understanding of the structural features that govern their activity and selectivity.

A key principle in the design of these derivatives is the modification of the quinoline core. The quinoline scaffold itself is a versatile platform, and substitutions at various positions can dramatically alter the compound's biological profile. nih.govbiointerfaceresearch.com For instance, the introduction of specific substituents on the quinoline ring can enhance binding affinity to the target protein and improve selectivity over other related proteins.

The methanesulfonamide group also plays a crucial role in the molecule's activity. Modifications to this moiety can influence the compound's solubility, metabolic stability, and ability to form key interactions within the target's binding site. The strategic placement and nature of substituents on both the quinoline and methanesulfonamide components are therefore critical for achieving the desired therapeutic effect. nih.gov

Recent studies have highlighted the importance of specific structural motifs for biological activity. For example, in the context of phosphodiesterase 4 (PDE4) inhibitors, the quinoline scaffold has been identified as a key element for high potency. mdpi.com The optimization of these inhibitors often involves the introduction of various functional groups to fine-tune their activity and selectivity. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of quinoline derivatives, based on findings from recent research:

| Compound/Series | Target | Key Structural Features | Impact on Activity | Reference |

| Quinoline-based PDE4 inhibitors | PDE4 | Quinoline scaffold | Essential for high potency | mdpi.com |

| Quinoline-8-sulfonamides | Pyruvate (B1213749) Kinase M2 (PKM2) | Introduction of a second quinolinyl fragment | Significant impact on pyruvate levels in cancer cells | nih.gov |

| 4-Anilino-quinazoline derivatives | EGFR/VEGFR2 | Long-chain linker at C-7 | Favorable for inhibitory activity | mdpi.com |

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | Cancer cell lines and MRSA | Unsubstituted phenolic group at position 8 | Key for biological activity | mdpi.com |

Bioisosteric Replacement Strategies Involving the Methanesulfonamide Moiety

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. In the context of quinoline methanesulfonamide derivatives, this approach has been particularly valuable for optimizing the methanesulfonamide moiety.

The replacement of the methanesulfonamide group can lead to several benefits, including enhanced metabolic stability, improved solubility, and altered binding interactions. For example, replacing a metabolically labile group with a more stable isostere can prolong the compound's half-life in the body, leading to improved pharmacokinetic properties. nih.gov

One common bioisosteric replacement for the sulfonamide group is the 1,2,3-triazole ring. chemrxiv.org This heterocycle can mimic the hydrogen bonding capabilities of the sulfonamide while offering improved metabolic stability. chemrxiv.org Studies have shown that this replacement can maintain or even improve the biological activity of the parent compound. chemrxiv.org

Other bioisosteric replacements that have been explored include the use of different heterocyclic rings or functional groups that can replicate the electronic and steric properties of the methanesulfonamide. The choice of bioisostere is often guided by computational modeling and a thorough understanding of the target's binding site.

The following table provides examples of bioisosteric replacements for the sulfonamide group and their impact on biological activity:

| Original Moiety | Bioisosteric Replacement | Rationale | Impact on Properties | Reference |

| Amide linker | 1,2,3-Triazole | Improve metabolic stability | Maintained high D4R affinity and improved pharmacokinetics | chemrxiv.org |

| Benzanilide core | Biphenyl system | Increase stability | Slower enzymatic cleavage, improved stability in mouse plasma | nih.gov |

| Carbon atom | Sulfur atom | Modulate biological activity | Resulted in a decrease in affinity toward COX-1 in silico | nih.gov |

Scaffold Hopping and Library Design for Novel Quinoline-Sulfonamide Analogs

Scaffold hopping is a creative and effective strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. uniroma1.itbhsai.orgnih.govniper.gov.in This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. uniroma1.itbhsai.orgnih.govniper.gov.in

In the context of quinoline-sulfonamide derivatives, scaffold hopping can be used to explore new chemical space and identify alternative scaffolds that can mimic the key interactions of the quinoline ring. This can be particularly useful when the original scaffold has limitations, such as poor solubility or metabolic instability. uniroma1.it

The design of libraries of novel quinoline-sulfonamide analogs is often guided by computational methods, such as virtual screening and molecular docking. These techniques can help to identify promising new scaffolds and predict their binding affinity to the target protein. The synthesis of these libraries can then be carried out using high-throughput chemistry techniques, allowing for the rapid evaluation of a large number of compounds.

The following table illustrates different scaffold hopping strategies and their applications in drug discovery:

| Original Scaffold | New Scaffold | Therapeutic Area | Rationale | Reference |

| Imidazopyridine | 1,2,4-Triazolopyridine | Kinase inhibitors | Block metabolism site, reduce lipophilicity | niper.gov.in |

| Phenyl | Pyridyl or Pyrimidyl | Various | Impart metabolic stability | niper.gov.in |

| Peptide backbone | Rigid central scaffold | Various | Improve binding affinity and DMPK properties | uniroma1.it |

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging Quinoline Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. frontiersin.orgnih.govfrontiersin.org This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein. frontiersin.orgnih.govfrontiersin.org These fragments can then be grown or linked together to create more potent and selective inhibitors. frontiersin.orgnih.govfrontiersin.org

The quinoline scaffold is an ideal starting point for FBDD due to its versatility and its presence in many biologically active compounds. nih.govbiointerfaceresearch.commdpi.com By using the quinoline ring as a core fragment, researchers can explore a wide range of chemical space and identify novel binding modes.

The FBDD process typically involves several steps, including fragment screening, hit validation, and lead optimization. Various biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are used to characterize the binding of fragments to the target protein and guide the design of more potent inhibitors. frontiersin.org

The following table outlines the key steps in a typical FBDD campaign:

| Step | Description | Techniques Used | Reference |

| Fragment Screening | Identification of low-affinity fragments that bind to the target | NMR spectroscopy, X-ray crystallography, surface plasmon resonance (SPR) | frontiersin.org |

| Hit Validation | Confirmation of fragment binding and characterization of the binding mode | Isothermal titration calorimetry (ITC), NMR spectroscopy, X-ray crystallography | frontiersin.org |

| Fragment Elaboration | Growing or linking fragments to increase potency and selectivity | Structure-based design, computational modeling | frontiersin.orgnih.gov |

| Lead Optimization | Further modification of the lead compound to improve its drug-like properties | Medicinal chemistry, ADME/Tox profiling | frontiersin.orgnih.gov |

Design and Evaluation of Covalent Inhibitors Based on Quinoline-Sulfonamide Architectures

Covalent inhibitors are a class of drugs that form a permanent, covalent bond with their target protein. researchgate.net This can lead to a number of advantages, including increased potency, prolonged duration of action, and the ability to target proteins that are difficult to inhibit with non-covalent inhibitors. researchgate.net

The design of covalent inhibitors based on quinoline-sulfonamide architectures is a promising area of research. By incorporating a reactive functional group, or "warhead," into the quinoline-sulfonamide scaffold, it is possible to create inhibitors that can selectively target specific amino acid residues in the target protein. researchgate.net

The choice of warhead is critical for the design of effective covalent inhibitors. It must be reactive enough to form a covalent bond with the target protein, but not so reactive that it causes off-target toxicity. Common warheads include acrylamides, cyanamides, and vinyl sulfonamides.

The evaluation of covalent inhibitors involves a combination of in vitro and in vivo studies. In vitro assays are used to determine the potency and selectivity of the inhibitor, while in vivo studies are used to assess its efficacy and safety in animal models.

The following table provides examples of warheads used in the design of covalent inhibitors and the amino acid residues they typically target:

| Warhead | Target Residue | Mechanism of Action | Reference |

| Acrylamide | Cysteine | Michael addition | researchgate.net |

| Vinyl sulfonamide | Cysteine, Lysine | Michael addition | researchgate.net |

| Fluoromethyl ketone | Serine | Nucleophilic substitution | researchgate.net |

| Epoxide | Cysteine, Histidine, Aspartate, Glutamate | Ring-opening reaction | researchgate.net |

Advanced Preclinical in Vitro Biological Evaluation Strategies

Cell-Based Functional Assays for Pathway Modulation and Cellular Activity

One key area of investigation for quinoline (B57606) derivatives has been their potential as anticancer agents. nih.govnih.gov Functional assays in this context often assess parameters like cell proliferation, apoptosis, and cell cycle progression. For instance, the MTS assay, which measures cell viability, can be used to determine the effect of a compound on the proliferation of cancer cell lines. nih.gov In studies involving quinoline derivatives, this assay has been employed to evaluate their ability to reverse multidrug resistance in cancer cells. nih.gov

To investigate pathway modulation more directly, researchers utilize reporter gene assays. These assays link the activity of a specific signaling pathway to the expression of a reporter protein, such as luciferase, providing a quantifiable readout of pathway activation or inhibition. nih.gov For example, to study the impact of a compound on a kinase-driven pathway, a luciferase reporter driven by a transcription factor downstream of the kinase can be used.

Immunofluorescence-based assays offer a visual and quantitative method to assess the modulation of specific cellular targets. For example, the phosphorylation status of key signaling proteins can be a direct indicator of pathway activity. In the context of mitotic kinases like Aurora Kinase B (AURKB), the phosphorylation of Histone H3 at Serine 10 (H3Ser10P) serves as a well-established surrogate for its kinase activity. nih.gov By treating cells with a compound and then staining for phospho-H3Ser10P, researchers can determine if the compound inhibits AURKB activity.

Below is an example of a data table that could be generated from cell-based functional assays for a hypothetical quinoline-methanesulfonamide analog.

| Assay Type | Cell Line | Endpoint Measured | Result (IC50/EC50) |

|---|---|---|---|

| Cell Proliferation (MTS) | A549 (Lung Carcinoma) | Cell Viability | 1.5 µM |

| Apoptosis (Caspase-3/7 Glo) | HeLa (Cervical Cancer) | Caspase Activity | 2.8 µM |

| Pathway Reporter (Luciferase) | HEK293 (Embryonic Kidney) | NF-κB Inhibition | 0.8 µM |

High-Throughput Screening (HTS) of Quinoline-Methanesulfonamide Analog Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their activity against a specific biological target or cellular phenotype. nih.gov This technology is instrumental in identifying initial "hits" from which more potent and selective lead compounds can be developed. For a class of compounds like quinoline-methanesulfonamides, HTS can be employed to screen extensive analog libraries to identify derivatives with desired biological activities. thermofisher.com

The process typically involves the use of automated liquid handling systems, sensitive detection methods (e.g., fluorescence, luminescence), and sophisticated data analysis software. umn.edu Screening libraries can be diverse, containing a wide range of chemical scaffolds, or they can be focused, comprising compounds with known or predicted activity against a particular target class, such as kinases or G-protein coupled receptors. thermofisher.comupenn.edu

Quantitative HTS (qHTS) is an advanced iteration of this approach that tests compounds at multiple concentrations, generating concentration-response curves for every compound in the library. nih.gov This provides a richer dataset from the primary screen, allowing for a more nuanced understanding of compound activity and potency.

The success of an HTS campaign relies heavily on the quality of the assay and the compound library. nih.gov Assays must be robust, reproducible, and miniaturizable to a 384- or 1536-well plate format. Compound libraries are curated to be structurally diverse and possess drug-like properties. thermofisher.com

The following table illustrates the type of data generated from a hypothetical HTS campaign of a quinoline-methanesulfonamide library.

| Compound ID | Target/Assay | Activity (IC50/EC50) | Hit Confirmation |

|---|---|---|---|

| QM-A01 | Kinase X Inhibition | 0.5 µM | Yes |

| QM-B12 | Cell Viability (Cancer Line Y) | 1.2 µM | Yes |

| QM-C05 | GPCR Z Antagonism | 0.8 µM | No |

Phenotypic Screening Approaches in Defined Cellular Models

Phenotypic screening has re-emerged as a powerful drug discovery strategy, focusing on identifying compounds that produce a desired change in cellular phenotype without a priori knowledge of the molecular target. technologynetworks.com This approach is particularly valuable for complex diseases where the underlying biology is not fully understood. nih.gov

For quinoline-based compounds, phenotypic screens have been successfully employed to identify molecules with novel mechanisms of action. nih.govacs.org A notable example is the use of a mechanism-informed phenotypic screen (MIPS) to identify compounds that disrupt the localization of the chromosomal passenger complex (CPC), a key regulator of mitosis. nih.gov This screen led to the discovery of 4-phenoxy-quinoline derivatives that induce polyploidy and cell death in cancer cells by preventing the proper localization of AURKB, rather than inhibiting its catalytic activity. nih.govacs.org

The design of a phenotypic screen involves several key steps: the selection of a physiologically relevant cellular model, the development of a robust assay to measure the desired phenotype, and the use of advanced imaging and data analysis techniques. technologynetworks.comresearchgate.net High-content imaging, which allows for the automated acquisition and analysis of images of cells, is a particularly powerful tool for phenotypic screening. researchgate.net

Cellular models for phenotypic screening can range from immortalized cell lines to more complex systems like 3D organoids and patient-derived cells. technologynetworks.com The choice of model depends on the disease area and the specific biological question being addressed. For example, in the study of quinoline derivatives as anticancer agents, retinal pigment epithelial (RPE) cells expressing specific oncoproteins and fluorescently tagged histones were used to screen for compounds that induce multinucleation, a hallmark of failed cell division. nih.govacs.org

The data from a phenotypic screen can be complex, often involving the measurement of multiple cellular features. Machine learning algorithms are increasingly being used to analyze this high-dimensional data and identify patterns that correlate with specific compound activities. researchgate.net

Below is a table representing potential findings from a phenotypic screen of a quinoline-methanesulfonamide library.

| Compound ID | Cellular Model | Observed Phenotype | Potency (EC50) |

|---|---|---|---|

| QM-P01 | Cardiomyocytes | Inhibition of Hypertrophy | 0.9 µM |

| QM-P02 | Neuronal Progenitor Cells | Promotion of Neurite Outgrowth | 1.5 µM |

| QM-P03 | Macrophage Cell Line | Suppression of Inflammatory Cytokine Production | 0.7 µM |

Emerging Research Directions and Future Prospects for Quinoline Sulfonamide Chemistry

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of quinoline-sulfonamide derivatives is increasingly benefiting from the development of innovative catalytic systems that prioritize sustainability and efficiency. These modern approaches aim to reduce reaction times, minimize waste, and utilize environmentally benign reagents and conditions.

One prominent strategy is the use of microwave-assisted synthesis . This technique has been shown to significantly accelerate the synthesis of various quinoline (B57606) derivatives, including those with sulfonamide moieties. nih.govbenthamdirect.comcapes.gov.bracs.org By enabling rapid and uniform heating, microwave irradiation can lead to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.com For instance, the cyclization of certain precursors to form the quinoline ring can be achieved in minutes under microwave irradiation at high temperatures. nih.gov

Metal-free photoredox catalysis represents another green approach to quinoline synthesis. mdpi.com This method utilizes visible light and an organic photocatalyst to drive chemical reactions, avoiding the need for transition metal catalysts which can be toxic and expensive. For example, a metal-free photoredox catalysis using 10-methyl-9,10-dihydroacridine as the catalyst has been reported for the cascade annulation reaction to synthesize quinolines. mdpi.com Furthermore, visible light-induced sulfonylation/cyclization reactions have been developed to produce quinoline-2,4-diones under photocatalyst-free conditions, highlighting a move towards even more sustainable methods. mdpi.com

In the realm of C-H functionalization, cobalt-catalyzed C5-selective C-H sulfonylation of quinolines has emerged as a novel and efficient method. researchgate.net This technique allows for the direct introduction of a sulfonyl group at the C5-position of the quinoline ring, a modification that can be crucial for biological activity. The reaction proceeds via the insertion of sulfur dioxide and notably, does not require an oxidant or additive, affording the desired products in moderate to good yields. researchgate.net The ability to use an inexpensive cobalt catalyst further enhances the sustainability of this method.

Furthermore, researchers are exploring the use of greener solvents and catalyst-free conditions to synthesize quinoline derivatives. For example, the use of sodium sulfinates as a green inorganic sulfur source for the synthesis of 3-sulfonylquinolines has been reported. mdpi.com These advancements in catalytic systems are pivotal for the environmentally responsible production of quinoline-sulfonamides, including (Quinolin-5-yl)methanesulfonamide.

Exploration of Underexplored Chemical Space for Novel Bioactive Derivatives

A significant thrust in current research involves the exploration of previously uncharted chemical space around the quinoline-sulfonamide core to discover novel derivatives with enhanced or new biological activities. This is often achieved through diversity-oriented synthesis, which aims to generate a wide range of structurally diverse molecules. mdpi.com The quinoline scaffold itself is considered a "privileged structure" due to its ability to bind to a variety of biological targets. mdpi.comnih.gov

Recent studies have demonstrated the vast potential of this approach, yielding quinoline-sulfonamide derivatives with a broad spectrum of bioactivities, including:

Anticancer Activity: Numerous quinoline-sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.comresearchgate.net For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives were found to exhibit significant activity against various cancer cell lines. mdpi.comdoaj.org Specifically, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed high activity against amelanotic melanoma, breast adenocarcinoma, and lung adenocarcinoma cells. mdpi.comdoaj.org Other derivatives have been designed as inhibitors of specific cancer-related enzymes, such as the M2 isoform of pyruvate (B1213749) kinase (PKM2) and carbonic anhydrase IX (CA IX). nih.govmdpi.commdpi.comnih.gov

Antimicrobial Activity: The quinoline-sulfonamide scaffold has also been a source of new antimicrobial agents. Hybrid molecules combining quinoline and sulfonamide moieties have been synthesized and shown to possess antibacterial and antifungal properties. nih.govnih.gov For example, a series of hybrid quinoline-sulfonamide complexes with metals like cadmium have demonstrated excellent activity against Staphylococcus aureus and Candida albicans. nih.govnih.gov

Enzyme Inhibition: Beyond cancer-related enzymes, quinoline-sulfonamides have been developed as inhibitors of other key enzymes. A notable example is their activity against monoamine oxidases (MAOs) and cholinesterases (ChEs), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. rsc.org

The exploration of this chemical space is often guided by structure-activity relationship (SAR) studies, which help in understanding how different substituents on the quinoline-sulfonamide scaffold affect its biological activity.

| Derivative Class | Target/Activity | Key Findings | Reference |

| 8-Hydroxyquinoline-5-sulfonamides | Anticancer | High activity against multiple cancer cell lines. | mdpi.comdoaj.org |

| Quinoline-based benzenesulfonamides | Carbonic Anhydrase IX Inhibitors | Potent and selective inhibition of cancer-related CA IX. | nih.govmdpi.comnih.gov |

| Quinoline-8-sulfonamides | Pyruvate Kinase M2 Modulators | Identified as potential modulators of a key enzyme in tumor metabolism. | mdpi.com |

| Hybrid Quinoline-Sulfonamide Complexes | Antimicrobial | Excellent activity against bacteria and fungi. | nih.govnih.gov |

| Quinoline-Sulfonamide Hybrids | MAO and ChE Inhibitors | Dual inhibitors with potential for treating neurodegenerative diseases. | rsc.org |

Application of this compound as Chemical Probes

The unique structural and photophysical properties of the quinoline nucleus make quinoline-sulfonamide derivatives, including potentially this compound, attractive candidates for the development of chemical probes. nih.gov Chemical probes are small molecules used to study and manipulate biological systems, often through fluorescent imaging or target identification.

While direct applications of this compound as a chemical probe are not yet extensively reported, the broader class of quinoline-sulfonamides has shown promise in this area. For example, quinoline-sulfonamide complexes have been investigated for their fluorescent properties. nih.gov The sulfonamide group can act as a chelating agent for metal ions, and the quinoline ring often serves as the fluorophore. This has led to the development of fluorescent sensors for detecting metal ions like zinc.

The general principle involves the design of a molecule where the fluorescence of the quinoline moiety is modulated by the binding of a specific analyte to the sulfonamide-containing part of the molecule. Given that the methanesulfonamide (B31651) group in this compound also possesses potential coordination sites, it is conceivable that it could be developed into a chemical probe.

Potential applications for such probes include:

Cellular Imaging: Visualizing the distribution and concentration of specific ions or small molecules within living cells.

Target Identification: Identifying the protein targets of bioactive compounds by attaching a reporter tag (like a fluorophore or a reactive group for pull-down assays) to the quinoline-sulfonamide scaffold.

Further research is needed to explore the specific photophysical properties of this compound and its derivatives to fully realize their potential as chemical probes.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of quinoline-sulfonamide derivatives is no exception. These computational tools can significantly accelerate the process of identifying promising new drug candidates. youtube.comgithub.ioplos.orgbiorxiv.org

One key application of AI is in the design of novel molecules . Generative AI models can be trained on large datasets of known molecules to generate new chemical structures with desired properties. This approach can be used to explore a vast chemical space and propose novel quinoline-sulfonamide derivatives that are likely to be active against a specific target.

Machine learning models are also being used for bioactivity prediction . github.ioplos.orgbiorxiv.org By analyzing the structural features of a series of quinoline-sulfonamide compounds and their corresponding biological activities, ML models can learn to predict the activity of new, untested compounds. This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. For instance, machine learning approaches have been used to design and synthesize hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with potential anticancer activity. mdpi.com

Furthermore, AI and ML can be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of new compounds. This is crucial for identifying drug candidates that are not only effective but also have favorable pharmacokinetic profiles.

The synergy between computational modeling and experimental work is key to leveraging the full potential of AI and ML in this field. As more data on the synthesis and biological activity of quinoline-sulfonamides becomes available, the predictive power of these models will continue to improve, leading to the faster discovery of new therapeutic agents.

Multitargeting Approaches for Complex Biological Systems

Many diseases, such as cancer and neurodegenerative disorders, are multifactorial, meaning they involve multiple biological pathways. rsc.org Addressing such complex diseases often requires therapeutic agents that can modulate more than one target simultaneously. The quinoline-sulfonamide scaffold is well-suited for the development of such multitargeting agents . mdpi.comrsc.org

The concept of molecular hybridization is a key strategy in this approach. nih.govresearchgate.netrsc.orgnih.gov This involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecule. In the context of quinoline-sulfonamides, the quinoline core and the sulfonamide moiety can each be designed to interact with different biological targets.

A prime example of this is the development of quinoline-sulfonamide hybrids as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for the treatment of Alzheimer's disease. rsc.org In these compounds, the quinoline part might interact with the cholinesterase enzyme, while the sulfonamide portion targets the monoamine oxidase. This dual action can address multiple aspects of the disease's pathology.

Similarly, in cancer therapy, multitargeting quinoline-sulfonamides are being designed to inhibit different cancer-related pathways. For instance, a single compound might inhibit both a specific kinase involved in cell proliferation and an enzyme that contributes to the tumor microenvironment. mdpi.com

The development of multitargeting agents offers several potential advantages over combination therapies (using multiple drugs), including:

Simplified treatment regimens

Reduced risk of drug-drug interactions

Potentially improved efficacy and reduced side effects rsc.orgnih.gov

The versatility of the quinoline-sulfonamide scaffold makes it a highly attractive platform for designing the next generation of multitargeting drugs for complex diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Quinolin-5-yl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of quinoline derivatives followed by amidation. Key steps include:

- Sulfonation : Reacting quinoline-5-carboxylic acid derivatives with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Amidation : Treating the sulfonated intermediate with ammonia or amine derivatives in anhydrous solvents (e.g., THF or DCM) to form the sulfonamide moiety .

- Optimization : Yield improvements (60–75%) are achieved by maintaining inert atmospheres (N₂/Ar) and using catalysts like DMAP .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the quinoline backbone (δ 7.5–9.0 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for -SO₂NH₂) .

- IR Spectroscopy : Identify characteristic peaks for sulfonamide (-SO₂-NH₂) at ~1330 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 252.3) .

Q. What preliminary biological screening assays are suitable for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against carbonic anhydrase or kinase enzymes using fluorometric/colorimetric assays (e.g., IC₅₀ determination) .

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility Profiling : Use HPLC or UV-Vis spectrophotometry to assess solubility in PBS/DMSO for bioavailability studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability and purity?

- Strategies :

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12–24 hours) while maintaining yields >70% .

- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to isolate the product with >95% purity .

- Crystallization : Recrystallize from ethanol/water mixtures to remove sulfonic acid byproducts .

Q. How should contradictory data on biological activity be resolved?

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, temperature) or compound aggregation.

- Resolution Steps :

- Reproducibility Checks : Repeat assays in triplicate under standardized conditions .

- Dynamic Light Scattering (DLS) : Confirm colloidal stability to rule out aggregation artifacts .

- Structural Analog Comparison : Benchmark against known sulfonamide inhibitors (e.g., acetazolamide) to validate target specificity .

Q. What computational methods elucidate the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase IX). Key interactions include:

- Hydrogen bonds between sulfonamide -NH₂ and catalytic zinc ion .

- Hydrophobic contacts with quinoline aromatic rings and adjacent residues .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .

Q. How do structural modifications influence structure-activity relationships (SAR)?

- Functional Group Impact :

- Quinoline Substitution : Electron-withdrawing groups (e.g., -NO₂ at C-8) enhance enzyme inhibition by increasing electrophilicity .

- Sulfonamide Alkylation : N-alkyl derivatives (e.g., -CH₂CF₃) improve membrane permeability but reduce solubility .

- SAR Workflow :

Synthesize analogs via parallel combinatorial chemistry.

Screen in high-throughput assays (e.g., 384-well plates).

Perform QSAR modeling using MOE or RDKit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.